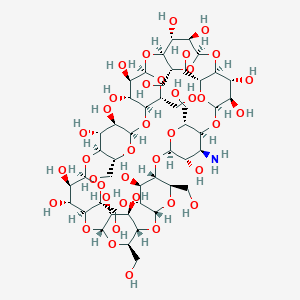

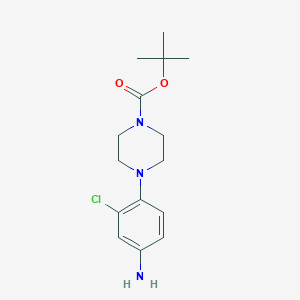

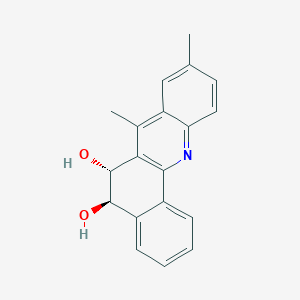

![molecular formula C6H7N3O4 B068615 (R)-2-Nitro-6,7-dihydro-5H-imidazo[2,1-b][1,3]oxazin-6-ol CAS No. 187235-13-8](/img/structure/B68615.png)

(R)-2-Nitro-6,7-dihydro-5H-imidazo[2,1-b][1,3]oxazin-6-ol

Overview

Description

Synthesis Analysis

The synthesis of (R)-2-Nitro-6,7-dihydro-5H-imidazo[2,1-b][1,3]oxazin-6-ol and its derivatives involves modifications at various positions of its molecular structure to enhance antitubercular activity. Cherian et al. (2011) explored the synthesis of derivatives by altering the linker and lipophilic tail, which resulted in compounds exhibiting enhanced solubility and stability, along with significant improvements in antitubercular activity (Cherian et al., 2011). Palmer et al. (2010) prepared a series of biphenyl analogues, showcasing a method primarily involving coupling reactions, which led to compounds with increased efficacy compared to the parent drug (Palmer et al., 2010).

Molecular Structure Analysis

The molecular structure of (R)-2-Nitro-6,7-dihydro-5H-imidazo[2,1-b][1,3]oxazin-6-ol is crucial for its biological activity. Quantum chemistry analyses suggest a preference for a pseudoequatorial orientation of the linker and lipophilic tail, which is important for the compound’s activity against Mycobacterium tuberculosis. This orientation impacts the compound's solubility and stability, which are critical factors for its pharmacological profile (Cherian et al., 2011).

Chemical Reactions and Properties

(R)-2-Nitro-6,7-dihydro-5H-imidazo[2,1-b][1,3]oxazin-6-ol undergoes reductive activation by the deazaflavin-dependent nitroreductase from Mycobacterium tuberculosis, which is a key mechanism of its antitubercular action. This reductive activation process transforms the prodrug into its active form, targeting the bacterial cells. The exploration of its chemical reactions has led to derivatives with enhanced whole-cell activity against both replicating and non-replicating Mycobacterium tuberculosis (Cherian et al., 2011).

Physical Properties Analysis

The physical properties, including solubility and stability, of (R)-2-Nitro-6,7-dihydro-5H-imidazo[2,1-b][1,3]oxazin-6-ol and its derivatives are crucial for their pharmacokinetic profiles and therapeutic efficacy. Studies have shown that modifications to the molecular structure can significantly enhance these properties, leading to derivatives with improved bioavailability and therapeutic potential (Cherian et al., 2011).

Chemical Properties Analysis

The chemical properties of (R)-2-Nitro-6,7-dihydro-5H-imidazo[2,1-b][1,3]oxazin-6-ol, such as its reactivity with biological targets and the mechanism of action, are intimately linked to its nitro group and the imidazo[2,1-b][1,3]oxazin ring. These features are responsible for the compound's ability to undergo bioreductive activation, leading to the formation of reactive species that exert antitubercular effects. Research into these chemical properties has facilitated the development of analogues with optimized activity and reduced toxicity (Cherian et al., 2011).

Scientific Research Applications

Antitubercular Nitroimidazoles : The (S)-2-nitro-6-substituted 6,7-dihydro-5H-imidazo[2,1-b][1,3]oxazines, similar in structure to the (R)-enantiomer, have shown promising antitubercular properties, particularly against Mycobacterium tuberculosis. Modifications to these compounds, such as acylating the amino series or oxidizing the thioether, can significantly impact their potency (Kim et al., 2009).

Linker and Lipophilic Tail Exploration : Structural variations, especially in the linker and lipophilic tail of these compounds, have been explored to improve their antitubercular activity. Some derivatives demonstrated a 10-fold improvement in activity over the parent molecule (Cherian et al., 2011).

Visceral Leishmaniasis Treatment : The compound's efficacy in treating visceral leishmaniasis has been investigated. The (R)-enantiomers with certain side chains showed promising activity in animal models. However, issues with hERG inhibition were noted, leading to further structural modifications (Thompson et al., 2018).

Biphenyl Analogues for Tuberculosis : Biphenyl analogues of PA-824, a related tuberculosis drug, were studied for their antitubercular activity. Compounds with specific substitutions showed high efficacy in animal models of tuberculosis infection (Palmer et al., 2010).

Amide-, Carbamate-, and Urea-Linked Analogues : Investigating analogues where the OCH2 linkage is replaced with amide, carbamate, and urea functionalities showed various effects on solubility, potency, and metabolic stability. Some derivatives displayed improved properties compared to the parent compound (Blaser et al., 2012).

properties

IUPAC Name |

(6R)-2-nitro-6,7-dihydro-5H-imidazo[2,1-b][1,3]oxazin-6-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H7N3O4/c10-4-1-8-2-5(9(11)12)7-6(8)13-3-4/h2,4,10H,1,3H2/t4-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HMFPMGBWSFUHEN-SCSAIBSYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(COC2=NC(=CN21)[N+](=O)[O-])O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1[C@H](COC2=NC(=CN21)[N+](=O)[O-])O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H7N3O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30436237 | |

| Record name | (R)-2-Nitro-6,7-dihydro-5H-imidazo[2,1-b][1,3]oxazin-6-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30436237 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

185.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(R)-2-Nitro-6,7-dihydro-5H-imidazo[2,1-b][1,3]oxazin-6-ol | |

CAS RN |

187235-13-8 | |

| Record name | (R)-2-Nitro-6,7-dihydro-5H-imidazo[2,1-b][1,3]oxazin-6-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30436237 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

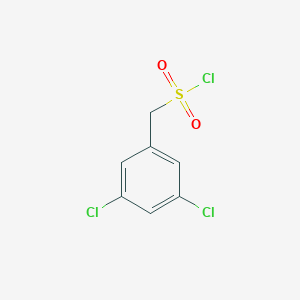

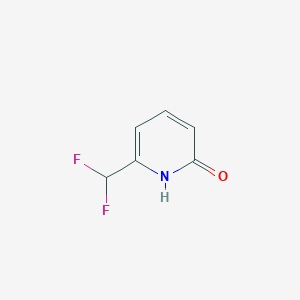

![Tert-butyl 2-[(4-chlorophenyl)sulfonyl]-2-methylpropanoate](/img/structure/B68533.png)

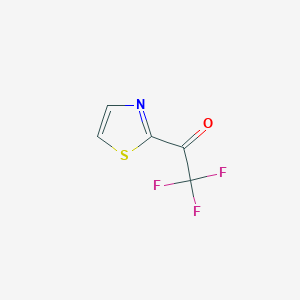

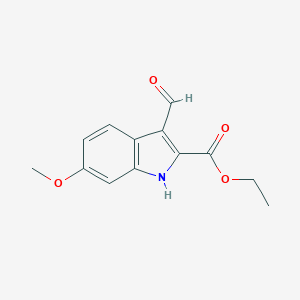

![Methyl 4-[(4-chlorophenyl)sulfonyl]-3-methylthiophene-2-carboxylate](/img/structure/B68548.png)